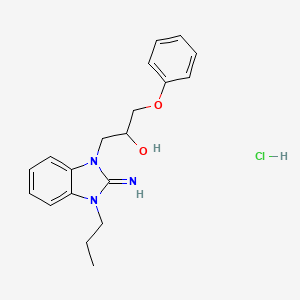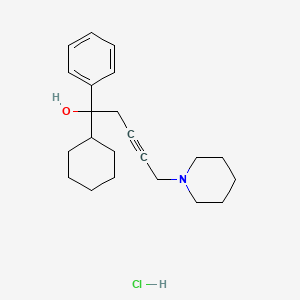
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride, also known as CPP or CPPene, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPene belongs to the family of alkynyl alcohols, which are known for their anticancer and antiviral properties.
作用機序
The mechanism of action of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is not fully understood, but it is believed to work by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to inhibit the replication of HIV by interfering with viral protein synthesis.
Biochemical and Physiological Effects
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has also been shown to inhibit the expression of genes involved in inflammation, such as interleukin-1 beta and tumor necrosis factor alpha. In animal studies, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to reduce the severity of arthritis by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects, making it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. It is also relatively unstable and can degrade over time, which can affect its efficacy.
将来の方向性
For 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene research include its potential to treat viral infections, inflammatory diseases, and cancer.
合成法
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene can be synthesized by reacting 1-cyclohexyl-1-phenyl-3-pentyn-1-ol with piperidine in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene hydrochloride. The synthesis method has been optimized to increase the yield and purity of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene.
科学的研究の応用
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of HIV and other viruses. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in animal models for its potential to treat inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-10,14-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXBSQVKTXUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC#CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4888287.png)

![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)
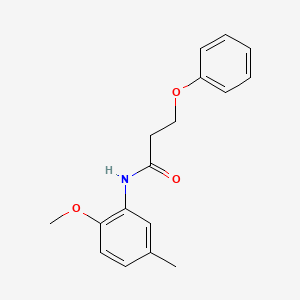
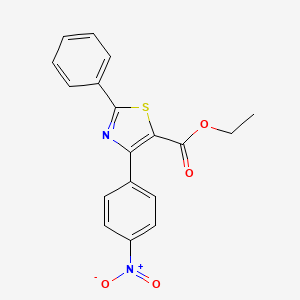
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
![2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4888326.png)
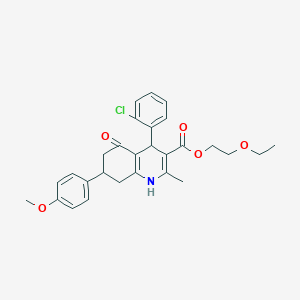
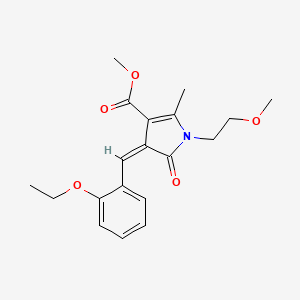
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4888346.png)
